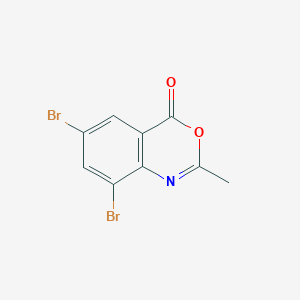
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a benzoxazinone core structure. It has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one typically involves the bromination of 2-methyl-4H-3,1-benzoxazin-4-one. The reaction is carried out by treating 2-methyl-4H-3,1-benzoxazin-4-one with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted benzoxazinone derivatives.
Oxidation Reactions: Oxidized benzoxazinone derivatives with additional functional groups.
Reduction Reactions: Reduced benzoxazinone derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes and proteins. The compound inhibits the growth of bacteria by interfering with essential biochemical pathways, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects the synthesis of bacterial cell walls and proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the bromine atoms at the 6 and 8 positions.
6-Iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Contains iodine instead of bromine.
2-Phenyl-4H-3,1-benzoxazin-4-one: Contains a phenyl group instead of bromine atoms.
Uniqueness
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of bromine atoms at the 6 and 8 positions, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and its ability to form various derivatives through substitution reactions. Additionally, the compound’s antimicrobial properties make it a valuable candidate for further research and development in the field of medicine .
Propiedades
Número CAS |
40889-42-7 |
|---|---|
Fórmula molecular |
C9H5Br2NO2 |
Peso molecular |
318.95 g/mol |
Nombre IUPAC |
6,8-dibromo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Br2NO2/c1-4-12-8-6(9(13)14-4)2-5(10)3-7(8)11/h2-3H,1H3 |
Clave InChI |
CXSLXQBVVGPWQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















